molecular formula C6H12N4O B122302 2-(4-Amino-5-(methylamino)-1H-pyrazol-1-yl)ethanol CAS No. 155601-26-6

2-(4-Amino-5-(methylamino)-1H-pyrazol-1-yl)ethanol

Cat. No. B122302
M. Wt: 156.19 g/mol
InChI Key: VZUZIRNBOJGIJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Amino-5-(methylamino)-1H-pyrazol-1-yl)ethanol, also known as AMPEA, is a compound that has gained increasing attention in scientific research due to its potential pharmacological properties. This compound belongs to the pyrazole family and has been synthesized through various methods.

Mechanism Of Action

2-(4-Amino-5-(methylamino)-1H-pyrazol-1-yl)ethanol acts as a positive allosteric modulator of AMPA receptors, which enhances the activity of these receptors. This leads to an increase in synaptic plasticity, which is important for learning and memory. 2-(4-Amino-5-(methylamino)-1H-pyrazol-1-yl)ethanol also increases the release of brain-derived neurotrophic factor (BDNF), which is important for the survival and growth of neurons.

Biochemical And Physiological Effects

2-(4-Amino-5-(methylamino)-1H-pyrazol-1-yl)ethanol has been shown to enhance long-term potentiation (LTP), which is a process that strengthens the connections between neurons. This is important for learning and memory. 2-(4-Amino-5-(methylamino)-1H-pyrazol-1-yl)ethanol has also been shown to increase the release of BDNF, which promotes the survival and growth of neurons. In addition, 2-(4-Amino-5-(methylamino)-1H-pyrazol-1-yl)ethanol has been shown to have anxiolytic and antidepressant effects in animal models.

Advantages And Limitations For Lab Experiments

2-(4-Amino-5-(methylamino)-1H-pyrazol-1-yl)ethanol has several advantages for lab experiments, including its ability to enhance the activity of AMPA receptors and promote synaptic plasticity. However, there are also some limitations to using 2-(4-Amino-5-(methylamino)-1H-pyrazol-1-yl)ethanol in lab experiments, including its potential toxicity and the need for further research to determine its safety and efficacy.

Future Directions

There are several future directions for research on 2-(4-Amino-5-(methylamino)-1H-pyrazol-1-yl)ethanol, including its potential therapeutic effects in neurological disorders, such as Alzheimer's disease, Parkinson's disease, and depression. Further research is also needed to determine the safety and efficacy of 2-(4-Amino-5-(methylamino)-1H-pyrazol-1-yl)ethanol in humans. In addition, research on the structure-activity relationship of 2-(4-Amino-5-(methylamino)-1H-pyrazol-1-yl)ethanol may lead to the development of more potent and selective modulators of AMPA receptors.

Scientific Research Applications

2-(4-Amino-5-(methylamino)-1H-pyrazol-1-yl)ethanol has been studied for its potential pharmacological properties, including its ability to modulate glutamate receptors. It has been shown to enhance the activity of AMPA receptors, which are involved in synaptic plasticity, learning, and memory. 2-(4-Amino-5-(methylamino)-1H-pyrazol-1-yl)ethanol has also been studied for its potential therapeutic effects in neurological disorders, such as Alzheimer's disease, Parkinson's disease, and depression.

properties

CAS RN

155601-26-6

Product Name

2-(4-Amino-5-(methylamino)-1H-pyrazol-1-yl)ethanol

Molecular Formula

C6H12N4O

Molecular Weight

156.19 g/mol

IUPAC Name

2-[4-amino-5-(methylamino)pyrazol-1-yl]ethanol

InChI

InChI=1S/C6H12N4O/c1-8-6-5(7)4-9-10(6)2-3-11/h4,8,11H,2-3,7H2,1H3

InChI Key

VZUZIRNBOJGIJY-UHFFFAOYSA-N

SMILES

CNC1=C(C=NN1CCO)N

Canonical SMILES

CNC1=C(C=NN1CCO)N

synonyms

1H-Pyrazole-1-ethanol, 4-amino-5-(methylamino)-

Origin of Product

United States

Synthesis routes and methods

Procedure details

2.65 g (10 mmoles) of 3-bromo-1-(2'-hydroxyethyl)-5-methylamino-4-nitropyrazole are hydrogenated for 4 hours according to method (1). After adding 1 g (10 mmoles) sulfuric acid and 10 ml isopropanol, the product separates. 1 g (40 percent of theory) of 4-amino-1-(2'-hydroxyethyl)-5-methylaminopyrazole hydrosulfate are obtained in the form of colorless crystals with a melting point of 138° to 140° C.
Name
3-bromo-1-(2'-hydroxyethyl)-5-methylamino-4-nitropyrazole
Quantity
2.65 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

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